![molecular formula C14H11BF3NO3 B12337191 B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties and its applications in various scientific research areas, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or other derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while other reactions may produce different boronic acid derivatives .
Wissenschaftliche Forschungsanwendungen
B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid has a wide range of scientific research applications, including:
Biology: Employed in the study of biological processes and the development of biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including drug development and the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, facilitating chemical transformations. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: A closely related compound with similar chemical properties and applications.
4-(Trifluoromethoxy)phenylboronic acid: Another boronic acid derivative with distinct functional groups and reactivity.
Uniqueness
B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid is unique due to its specific structure, which imparts distinct reactivity and stability. Its trifluoromethyl group enhances its chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H11BF3NO3 |
|---|---|
Molekulargewicht |
309.05 g/mol |
IUPAC-Name |
[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-3-7-12(8-4-10)19-13(20)9-1-5-11(6-2-9)15(21)22/h1-8,21-22H,(H,19,20) |
InChI-Schlüssel |
CETRVXNKLKMUKC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


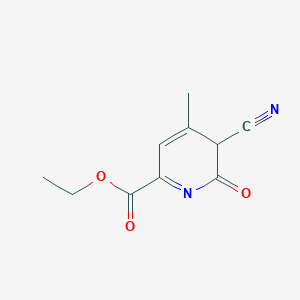
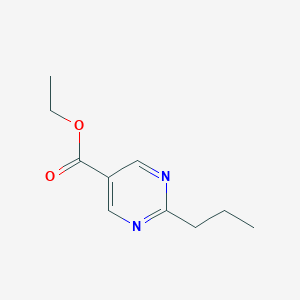
![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)
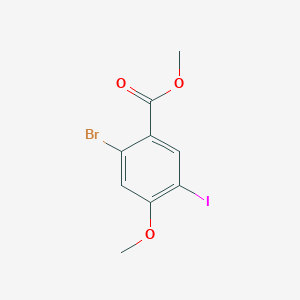

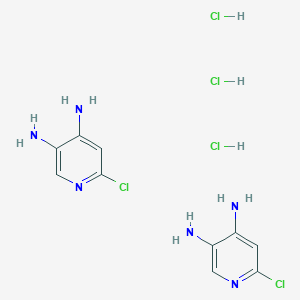

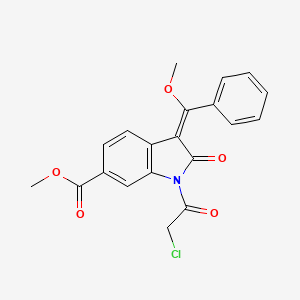
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
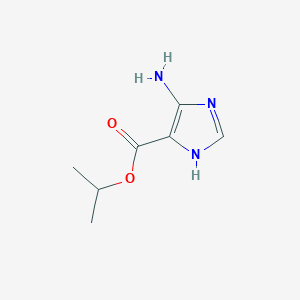

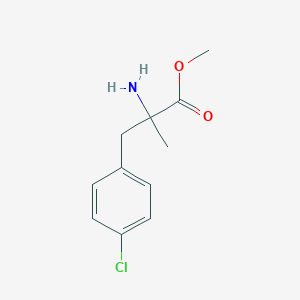
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
